molecular formula C13H10N2O3 B13986447 5-[(4-Methoxyphenyl)ethynyl]pyrimidine-2,4(1H,3H)-dione CAS No. 896450-62-7

5-[(4-Methoxyphenyl)ethynyl]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B13986447
CAS No.: 896450-62-7
M. Wt: 242.23 g/mol
InChI Key: JFJHPCBVKJJFAP-UHFFFAOYSA-N
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Description

5-[(4-Methoxyphenyl)ethynyl]pyrimidine-2,4(1H,3H)-dione is a pyrimidine-2,4-dione derivative characterized by a 4-methoxyphenyl ethynyl substituent at the 5-position of the pyrimidine ring. This structural motif combines a rigid ethynyl linker with a methoxy-substituted aromatic group, conferring unique electronic and steric properties. Pyrimidine-2,4-diones are biologically significant scaffolds, often explored for antiviral, antimicrobial, and enzyme inhibitory activities due to their ability to mimic nucleic acid bases .

Properties

CAS No.

896450-62-7

Molecular Formula

C13H10N2O3

Molecular Weight

242.23 g/mol

IUPAC Name

5-[2-(4-methoxyphenyl)ethynyl]-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C13H10N2O3/c1-18-11-6-3-9(4-7-11)2-5-10-8-14-13(17)15-12(10)16/h3-4,6-8H,1H3,(H2,14,15,16,17)

InChI Key

JFJHPCBVKJJFAP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C#CC2=CNC(=O)NC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Methoxyphenyl)ethynyl]pyrimidine-2,4(1H,3H)-dione typically involves the reaction of 4-methoxyphenylacetylene with a suitable pyrimidine derivative. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, where 4-methoxyphenylacetylene is reacted with a halogenated pyrimidine in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be necessary to achieve high yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

5-[(4-Methoxyphenyl)ethynyl]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[(4-Methoxyphenyl)ethynyl]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(4-Methoxyphenyl)ethynyl]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent at 5-Position Biological Activity Key Properties/Findings References
5-[(4-Methoxyphenyl)ethynyl]pyrimidine-2,4-dione 4-Methoxyphenyl ethynyl Not explicitly reported (see Notes) Enhanced rigidity; potential for π-π interactions
5-(Chloro(phenyl)methyl)pyrimidine-2,4-dione Chlorophenylmethyl HIV-1 capsid inhibition Moderate activity; SAR studies suggest sensitivity to substituent bulk
5-(3-Hydroxypropyl)pyrimidine-2,4-dione 3-Hydroxypropyl Increased hydrophilicity; improved solubility vs. aromatic substituents
6-(Imidazo[1,2-a]pyridin-2-yl)-5-methylthieno[2,3-d]pyrimidine-2,4-dione Thieno[2,3-d]pyrimidine core with imidazo substituent Antimicrobial (P. aeruginosa) MIC < streptomycin; activity linked to thieno core
Stavudine (d4T) 2',3'-Didehydro-3'-deoxythymidine Anti-HIV Clinically approved; targets reverse transcriptase

Key Observations:

Substituent Bulk and Activity : Chlorophenylmethyl derivatives (e.g., from ) show moderate HIV-1 inhibition but require optimization of steric bulk to balance activity and cytotoxicity . The ethynyl group in the target compound may reduce steric hindrance compared to bulkier substituents.

Hydrophilicity vs. Lipophilicity : Hydroxyalkyl substituents (e.g., 3-hydroxypropyl in ) improve aqueous solubility but may reduce membrane permeability. The methoxyphenyl ethynyl group likely enhances lipophilicity, favoring cellular uptake .

Heterocyclic Modifications: Thieno[2,3-d]pyrimidine derivatives () exhibit potent antimicrobial activity due to the sulfur-containing heterocycle, which enhances binding to bacterial targets like TrmD . The target compound’s pyrimidine core lacks this heteroatom, suggesting divergent target specificity.

Key Observations:

Reaction Optimization : Bis(pyrimidine-diones) () are synthesized under acidic aqueous conditions, avoiding side reactions through careful stoichiometry . Ethynyl-linked derivatives may require palladium-catalyzed cross-coupling for regioselectivity.

Stability : Bis-diones are stable under reaction conditions, while acetoxyethyl derivatives () require protective groups to prevent hydrolysis . The ethynyl group’s stability under physiological conditions remains unverified.

Antiviral Activity:

  • HIV-1 Inhibition : Chlorophenylmethyl derivatives () show capsid inhibition but lack clinical efficacy. Stavudine () highlights the importance of sugar moieties in antiviral pyrimidines .
  • Vaccinia Virus : PFT3/PFT4 () inhibit viral replication via thymidine kinase targeting. The target compound’s ethynyl group may confer distinct mechanism .

Antimicrobial Activity:

  • Thieno[2,3-d]pyrimidines () exhibit broad-spectrum activity, with MIC values < 1 µg/mL against P. aeruginosa.

Physicochemical and Pharmacokinetic Considerations

    Biological Activity

    5-[(4-Methoxyphenyl)ethynyl]pyrimidine-2,4(1H,3H)-dione, also known by its CAS number 896450-62-7, is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on anticancer properties, potential antiviral effects, and other therapeutic applications.

    PropertyValue
    Molecular FormulaC13H10N2O3
    Molecular Weight230.23 g/mol
    Density1.357 g/cm³
    Melting PointNot available
    LogP0.888

    Anticancer Activity

    Numerous studies have investigated the anticancer potential of pyrimidine derivatives, including 5-[(4-Methoxyphenyl)ethynyl]pyrimidine-2,4(1H,3H)-dione. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

    • Cell Line Studies : In a study by Tiwari et al., pyrimidine derivatives were screened against breast cancer cell lines MCF-7 and MDA-MB453. Compounds demonstrated varying degrees of cytotoxicity, with some achieving IC50 values as low as 15.3 µM against MCF-7 cells . While specific data for 5-[(4-Methoxyphenyl)ethynyl]pyrimidine-2,4(1H,3H)-dione remains sparse, the structural similarity suggests potential efficacy.
    • Mechanism of Action : The anticancer activity is attributed to the compound's ability to inhibit key enzymes involved in cancer cell proliferation and survival. For instance, compounds containing ethynyl groups have been shown to disrupt cellular signaling pathways critical for tumor growth .

    Antiviral Properties

    Emerging research highlights the antiviral potential of pyrimidine derivatives:

    • Inhibition of Viral Replication : Certain pyrimidine compounds have demonstrated inhibitory effects on viral RNA polymerases. For example, a related study reported that thiazolidinone derivatives exhibited more than 95% inhibition of NS5B RNA polymerase in vitro, suggesting that similar mechanisms could be explored for 5-[(4-Methoxyphenyl)ethynyl]pyrimidine-2,4(1H,3H)-dione .
    • Broad Spectrum Activity : The antiviral activity extends beyond hepatitis viruses to include potential effects against other viral pathogens, making this class of compounds promising candidates for further investigation in antiviral drug development .

    Other Biological Activities

    Beyond anticancer and antiviral properties, research has identified additional biological activities associated with pyrimidine derivatives:

    • Antioxidant Activity : Some studies report that pyrimidine derivatives exhibit significant antioxidant properties, which may contribute to their overall therapeutic profile .
    • Anti-Alzheimer's Potential : Compounds similar to 5-[(4-Methoxyphenyl)ethynyl]pyrimidine-2,4(1H,3H)-dione have been evaluated for anti-Alzheimer's activity. Research indicates that certain derivatives can inhibit acetylcholinesterase (AChE), an enzyme linked to cognitive decline in Alzheimer's disease .

    Case Studies and Research Findings

    A summary of relevant case studies illustrates the compound's potential:

    Study ReferenceFindings
    Tiwari et al. Evaluated anticancer activity against MCF-7 and MDA-MB453; compounds showed IC50 < 30 µM.
    Almehizia et al. Investigated anti-Alzheimer's effects; certain derivatives inhibited AChE significantly.
    Research on AntiviralsRelated pyrimidines inhibited NS5B polymerase >95%, suggesting potential for viral treatment.

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